

Spectroscopic data for Dodecyl isocyanate (NMR, FTIR, Mass Spec).

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Compound of Interest

Compound Name: *Dodecyl isocyanate*

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Spectroscopic Analysis of Dodecyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **dodecyl isocyanate**, a molecule of interest in various chemical and pharmaceutical applications. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for **dodecyl isocyanate**. This data is compiled from typical values for long-chain alkyl isocyanates and functional group correlations. For precise, batch-specific data, it is recommended to consult a dedicated spectral database or perform experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.30	Triplet	2H	-CH ₂ -NCO
~1.60	Quintet	2H	-CH ₂ -CH ₂ -NCO
~1.26	Multiplet	18H	-(CH ₂) ₉ -
~0.88	Triplet	3H	CH ₃ -

¹³C NMR (Carbon NMR) Data

Chemical Shift (ppm)	Assignment
~128.5	-N=C=O
~43.0	-CH ₂ -NCO
~31.9	-(CH ₂) _n -
~29.6	-(CH ₂) _n -
~29.5	-(CH ₂) _n -
~29.3	-(CH ₂) _n -
~29.1	-(CH ₂) _n -
~26.8	-(CH ₂) _n -
~22.7	-(CH ₂) _n -
~14.1	CH ₃ -

Fourier-Transform Infrared (FTIR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2925	Strong	C-H asymmetric stretching (alkane)
~2855	Strong	C-H symmetric stretching (alkane)
~2270	Very Strong, Sharp	-N=C=O asymmetric stretching
~1465	Medium	C-H bending (alkane)

Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
211	Low	[M] ⁺ (Molecular Ion)
99	High (Base Peak)	[C ₅ H ₉ NO] ⁺ (Resulting from McLafferty rearrangement)
Various	Low to Medium	C _n H _{2n} ⁺ , C _n H _{2n+1} ⁺ fragments from the alkyl chain

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample purity.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Dissolve approximately 10-20 mg of **dodecyl isocyanate** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[\[1\]](#)[\[2\]](#)
 - Ensure the sample is fully dissolved. Gentle vortexing can be applied.

- Filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[[1](#)]
- The final sample height in the tube should be approximately 4-5 cm.[[2](#)]
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's autosampler or manual probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution. This can be done manually or automatically.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).
- Data Acquisition:
 - For ^1H NMR: Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. Standard acquisition parameters for organic molecules are generally suitable.
 - For ^{13}C NMR: A significantly larger number of scans will be required due to the low natural abundance of ^{13}C (typically several hundred to thousands). A longer relaxation delay may also be necessary.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
 - Integrate the peaks in the ^1H NMR spectrum.
 - Analyze the multiplicities and coupling constants.

FTIR Spectroscopy Protocol

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small drop of liquid **dodecyl isocyanate** directly onto the center of the ATR crystal.
- Instrument Setup:
 - Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
 - Set the desired spectral range (e.g., 4000-400 cm^{-1}) and resolution (e.g., 4 cm^{-1}).
- Data Acquisition:
 - Acquire the sample spectrum. Co-adding multiple scans (e.g., 16-32) will improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software will automatically perform the background subtraction.
 - Identify and label the significant absorption peaks. The strong, sharp peak around 2270 cm^{-1} is characteristic of the isocyanate group.[2][3][4][5]

Mass Spectrometry Protocol (Electron Ionization - EI)

- Sample Preparation:
 - Prepare a dilute solution of **dodecyl isocyanate** in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10-100 $\mu\text{g/mL}$.[6]
 - Ensure the sample is free of non-volatile salts or buffers.
- Instrument Setup:

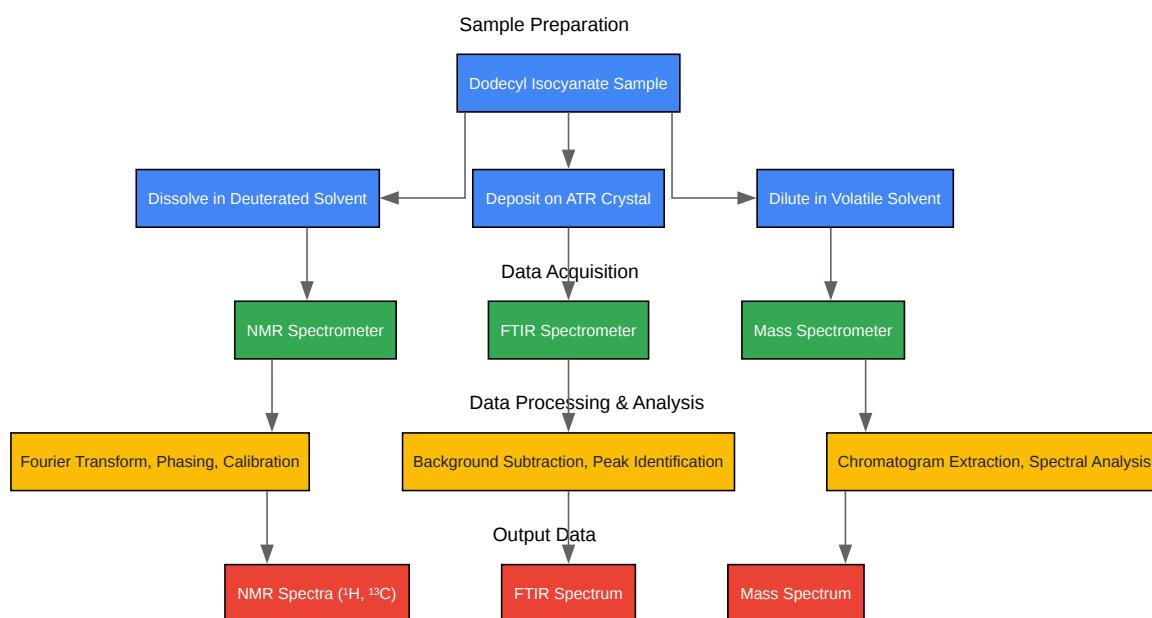
- The mass spectrometer is typically coupled to a gas chromatograph (GC-MS) for sample introduction and separation.
- Set the GC oven temperature program to ensure the elution of **dodecyl isocyanate**.
- Set the ion source to electron ionization (EI) mode, typically at 70 eV.
- Calibrate the mass analyzer using a known standard.

- Data Acquisition:
 - Inject the sample solution into the GC.
 - Acquire mass spectra across the desired m/z range as the compound elutes from the GC column.
- Data Processing:
 - Identify the peak corresponding to **dodecyl isocyanate** in the total ion chromatogram.
 - Extract the mass spectrum for this peak.
 - Identify the molecular ion peak and major fragment ions. A prominent peak at m/z 99 is expected for long-chain alkyl isocyanates due to a McLafferty-type rearrangement.[\[7\]](#)[\[8\]](#)

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **dodecyl isocyanate**.

General Workflow for Spectroscopic Analysis

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